molecular formula C19H20N2O3 B14164449 5,6-dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide CAS No. 900869-71-8

5,6-dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B14164449
CAS No.: 900869-71-8
M. Wt: 324.4 g/mol
InChI Key: HOYZZXUDFUNPRC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of organic compounds Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Phenylethyl Substitution: The final step involves the substitution of the nitrogen atom with a 2-phenylethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring psychedelic compound.

    N,N-Dimethyltryptamine (DMT): Another well-known psychedelic compound.

    5-Hydroxytryptamine (Serotonin): A neurotransmitter with a similar indole structure.

Uniqueness

5,6-Dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

900869-71-8

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

5,6-dimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-23-17-11-14-10-16(21-15(14)12-18(17)24-2)19(22)20-9-8-13-6-4-3-5-7-13/h3-7,10-12,21H,8-9H2,1-2H3,(H,20,22)

InChI Key

HOYZZXUDFUNPRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CC=C3)OC

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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